The Fluorine Factor: Electronic and Physicochemical Modulation of the Pyrazine Core by Trifluoromethylation
Executive Summary In modern medicinal chemistry, the pyrazine ring serves as a privileged scaffold, offering a balance of polarity and hydrogen-bonding potential. However, its inherent electron deficiency often necessita...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the pyrazine ring serves as a privileged scaffold, offering a balance of polarity and hydrogen-bonding potential. However, its inherent electron deficiency often necessitates modulation to optimize pharmacokinetics. The introduction of a trifluoromethyl (
) group is a transformative modification. It does not merely add mass; it fundamentally alters the electronic landscape of the diazine ring, acting as a "metabolic armor" while dramatically shifting lipophilicity () and basicity (). This guide dissects the electronic perturbations caused by substitution and provides actionable protocols for leveraging these effects in drug design.
Electronic Landscape: The Perturbation Theory
Inductive Dominance vs. Resonance
The pyrazine ring is already
-deficient due to the electronegativity of the two nitrogen atoms (positions 1 and 4). The addition of a group exacerbates this deficiency.
Inductive Effect (-I): The fluorine atoms are highly electronegative (
), creating a powerful inductive withdrawal through the -framework. This is the dominant effect.
Hammett Parameters: The para-substituent constant (
) for is approximately 0.54 , while the meta constant () is 0.43 . This confirms that while is a strong electron-withdrawing group (EWG), its influence is felt strongly across the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Dipole Moment: The
group introduces a strong dipole vector pointing away from the ring. In pyrazine, this vector summation depends on the regiochemistry (2- vs 2,3- substitution), often resulting in a net dipole that influences binding orientation in protein pockets.
Impact on Basicity (
)
Pyrazine is a weak base (
). The introduction of further reduces the electron density available at the nitrogen lone pairs.
Effect: The
group renders the pyrazine nitrogens essentially non-basic under physiological conditions ().
Consequence: This prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral, which facilitates passive membrane transport.
Visualization of Electronic Influence
Figure 1: Mechanistic flow of electronic perturbations induced by the trifluoromethyl group on the pyrazine core.
Physicochemical Consequences in Drug Design
Lipophilicity and Bioavailability
The
group is highly lipophilic.[1] Replacing a methyl group () with typically increases the by approximately 1.0–1.2 units .
The "Fluorine Effect": Unlike alkyl chains, the
group does not increase lipophilicity solely by surface area; its low polarizability reduces desolvation penalties, allowing the molecule to partition more easily into lipid bilayers.
Metabolic Stability
The C-F bond is the strongest single bond in organic chemistry (
).
Metabolic Blocking: Placing a
group at a position prone to oxidative metabolism (e.g., by Cytochrome P450) effectively blocks that site.
Bioisosterism: The
group is often considered a bioisostere for an isopropyl group or a chlorine atom, but with superior metabolic stability.
Table 1: Comparative Physicochemical Metrics
Substituent (R) on Pyrazine
Hammett
Approx. (vs H)
Est. (Conj. Acid)
Metabolic Liability
-H
0.00
0.0
0.6
High (Oxidation)
-CH
-0.17
+0.5
1.0
High (Benzylic Ox)
-Cl
0.23
+0.7
-0.5
Low
-CF
0.54
+1.2
< -1.0
Negligible
Synthetic Reactivity & Regiocontrol
The electron-withdrawing nature of
dictates how the pyrazine ring reacts.
Nucleophilic Aromatic Substitution (
)
The
group activates the pyrazine ring toward nucleophilic attack.
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The
group stabilizes the anionic intermediate, particularly when the leaving group (LG) is ortho or para to the .
Regioselectivity: In a 2-halo-3-trifluoromethylpyrazine, the halogen at C2 is highly labile due to the combined activation of the ring nitrogen (C2 is
to N) and the ortho- group.
Radical Functionalization (Minisci Reaction)
Because the
-substituted ring is electron-poor, it resists electrophilic aromatic substitution (). However, it is an excellent substrate for radical alkylation (Minisci reaction).
Concept: Nucleophilic alkyl radicals attack the protonated pyrazine ring. The
group directs the incoming radical to positions that are sterically accessible and electronically favorable (often para or ortho if unblocked).
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the heterocycle.
Workflow Diagram:
Figure 2: Step-wise workflow for the innate C-H trifluoromethylation of pyrazine via Minisci-type radical substitution.
Step-by-Step Methodology:
Setup: In a pressure tube, dissolve the pyrazine substrate (0.5 mmol) in dichloromethane (DCM, 2 mL) and water (1 mL).
Activation: Add TFA (0.5 mmol). This protonates the pyrazine nitrogen, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack.
Reagent Addition: Add sodium triflinate (1.5 mmol) followed by dropwise addition of TBHP (2.5 mmol).
Reaction: Seal the tube and stir vigorously at ambient temperature (or 40°C if sluggish) for 12–24 hours. The biphasic system helps manage the solubility of the radical precursor.
Workup: Quench with saturated
(aq). Extract with DCM ( mL). Dry organics over and concentrate.
Purification: Purify via silica gel chromatography. Note: Trifluoromethylated products are significantly less polar than the starting material.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[3] Nature Chemistry, 10, 383–394. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety Data Sheet (SDS) and Handling of Iodinated Pyrazines
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and EHS Professionals
Introduction: The Double-Edged Sword
Iodinated pyrazines (e.g., 2-iodopyrazine, 2,3-diiodopyrazine) are privileged scaffolds in modern drug discovery. They serve as the critical "iodine handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) used to synthesize kinase inhibitors and antimycobacterial agents.
However, the very feature that makes them valuable—the weak, reactive Carbon-Iodine (C–I) bond—renders them chemically fragile. Unlike their chlorinated or brominated analogs, iodopyrazines exhibit significant photosensitivity and thermal instability. This guide moves beyond the standard GHS classifications to provide a mechanistic understanding of how to handle these reagents without compromising yield or safety.
Physicochemical Profile & Hazard Analysis
Standard SDSs often list generic hazards. The following analysis is specific to the unique properties of the iodopyrazine scaffold.
The "Liquid" State Ambiguity
While pyrazine itself is a solid (MP: 52°C), 2-iodopyrazine (CAS: 32111-21-0) is typically encountered as a pale yellow to orange liquid or a low-melting solid at room temperature (BP: ~109–110°C at 34 mmHg).
Implication: It is often dispensed via syringe rather than spatula.
Risk: High density (~2.1 g/mL) means small volumes carry significant mass; ensure glassware is rated for the load.
Vapors are lachrymatory. Direct contact causes corneal opacity.
STOT - SE
H335
May cause respiratory irritation
Inhalation of aerosols triggers mucosal inflammation.
Reactivity
EUH019
May form explosive peroxides*
Note: While not a classic peroxide former, the C-I bond can cleave homolytically under light, generating radicals that react with O₂.
The Photolytic Instability
The C–I bond energy in heteroaromatics (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol). Exposure to UV or visible light (<450 nm) excites the molecule to an antibonding state (
), leading to homolytic cleavage:
Consequence: The resulting iodine radicals (
) recombine to form (turning the sample brown/black) or initiate radical polymerization, degrading purity.
Storage and Handling Protocols
Trustworthiness is built on protocol.[1] The "Dark/Cold/Inert" rule is non-negotiable.
The "Dark/Cold/Inert" Workflow
To maximize shelf-life and safety, follow this logic flow for material lifecycle management.
Figure 1: Lifecycle Management of Iodopyrazines. Note the critical step of warming to room temperature (RT) in a desiccator to prevent water condensation, which accelerates hydrolysis.
Handling Best Practices
Exclusion of Light: Wrap all reaction vessels in aluminum foil immediately after charging. Use amber glassware for stock solutions.
Inert Atmosphere: Always handle under Nitrogen (
) or Argon (). Oxygen promotes the formation of N-oxides or oxidative degradation products.
Tooling: Use glass or stainless steel. Avoid plastics (polystyrene) which can be dissolved or leached by the neat liquid.
Synthesis & Reaction Safety: The Suzuki Coupling
Expertise requires explaining causality.[1] Why does the reaction fail? Why is it dangerous?
Critical Safety Control Point: Diazotization
If synthesizing 2-iodopyrazine from 2-aminopyrazine, the diazotization step is the highest risk operation.
Hazard: Formation of unstable diazonium intermediates.
Control: Maintain temperature
. Never allow the diazonium salt to dry; quench immediately with iodide source (KI/NaI).
Warning: Iodopyrazines formed via Sandmeyer-type reactions often contain traces of
, which poisons Palladium catalysts in subsequent steps. Wash the crude product with (sodium thiosulfate) until the organic layer is colorless.
Protocol: Suzuki-Miyaura Coupling of 2-Iodopyrazine
This protocol mitigates the risk of dehalogenation (loss of iodine without coupling) and homocoupling.
Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability against oxidative addition.
(2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1) - Degassed.
Step-by-Step Methodology:
Degassing (Essential): Sparge the solvent mixture with Argon for 30 minutes before adding reagents. Oxygen causes rapid oxidation of the Pd(0) species and promotes protodeiodination (replacing I with H).
Charging: Add solid reagents (Boronic acid, Base, Catalyst) to the reaction vessel.
Addition: Add 2-iodopyrazine (liquid) via syringe, followed by the degassed solvent.
Sealing: Cap the vessel with a crimped septum.
Heating: Heat to 80°C. Safety Note: Do not overheat (>100°C) as C-I bond lability increases, leading to "iodine atom transfer" side reactions.
Quench: Cool to RT. Filter through Celite (to remove Pd black). Partition with EtOAc/Water.
Reaction Safety Logic
Figure 2: Suzuki-Miyaura Safety Logic. Failure to degas (remove O2) is the primary cause of catalyst death and safety incidents involving unpredictable exotherms.
Emergency Response & Waste Disposal
Spill Response
Small Spills (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (oxidizing hazard). Treat the absorbed material with dilute sodium thiosulfate to reduce free iodine vapors.
Large Spills: Evacuate the area. Respiratory protection (P100/OV cartridge) is required due to the lachrymatory nature of the vapors.
Waste Disposal
Iodinated pyrazines are Halogenated Organic Waste .
Segregation: Do NOT mix with non-halogenated solvents (acetone, ethanol) if possible, as this increases disposal costs significantly.
Incompatibility: Never mix with strong oxidizers (nitric acid) or strong reducing agents (LiAlH4) in the waste stream, as violent generation of
gas or hydrides can occur.
Labeling: Clearly tag as "Halogenated Heterocycle - Potential Iodine Release."
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 642841, 2-Iodopyrazine. Retrieved from [Link]
Szemesi, P., et al. (2023).[3] Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry. Retrieved from [Link]
2-Iodo-3-trifluoromethyl-pyrazine: A Linchpin Intermediate for Fluorinated Heterocyclic Drug Discovery
The following technical guide details the pharmaceutical utility, synthesis, and application of 2-Iodo-3-trifluoromethyl-pyrazine , a high-value fluorinated scaffold. [1][2] Executive Summary In the landscape of modern m...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmaceutical utility, synthesis, and application of 2-Iodo-3-trifluoromethyl-pyrazine , a high-value fluorinated scaffold.
[1][2]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Iodo-3-trifluoromethyl-pyrazine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines two critical design elements: the pyrazine ring (a bioisostere of pyridine/phenyl with reduced lipophilicity) and the trifluoromethyl (
) group (a metabolic blocker and lipophilicity modulator).
The presence of the iodine atom at the C2 position, ortho to the
group, creates a unique "synthetic handle." It enables high-fidelity cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) while the adjacent exerts profound electronic and steric influence, often improving the metabolic stability and potency of the final drug candidate. This guide explores its synthesis, reactivity profile, and role in generating library diversity for kinase inhibitors and GPCR modulators.[1]
Chemical Profile & Structural Advantages[1][2][3]
Property
Specification / Characteristic
Impact on Drug Design
CAS Number
Analogous to 1260831-48-2 (isomer specific)
Identification & Sourcing
Molecular Formula
Halogenated Heterocycle
Electronic Effect
Strongly Electron-Deficient
Facilitates Nucleophilic Aromatic Substitution () and oxidative addition.[1]
Position
C3 (ortho to Iodine)
Metabolic Block: Prevents oxidation at the susceptible C3 site.Conformation: Twists adjacent aryl groups out of plane (atropisomerism potential).
Lipophilicity
Moderate LogP
Pyrazine nitrogen lowers LogP vs. pyridine; raises it.[1] Balanced permeability.
The "Ortho Effect" in Medicinal Chemistry
The juxtaposition of the bulky iodine (and subsequent coupled groups) with the
moiety is intentional. In kinase inhibitors, this steric clash often forces the molecule into a specific conformation required to fit into the ATP-binding pocket, a strategy seen in drugs like Selinexor or Pyraziflumid (agrochemical) analogues.
Synthetic Pathways[2][3][4][5]
The synthesis of 2-Iodo-3-trifluoromethyl-pyrazine is non-trivial due to the deactivating nature of the
group.[1] The most robust industrial route involves the construction of the pyrazine core followed by functional group manipulation.
Pathway A: The "De Novo" Cyclization & Sandmeyer Sequence
This route is preferred for scalability and regiochemical purity.[1]
Cyclization: Condensation of Ethyl 4,4,4-trifluoro-3-oxobutanoate with ethylenediamine (via an oxime intermediate) yields Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate .[1]
Amidation & Rearrangement: The ester is converted to the primary amide, followed by a Hofmann rearrangement to yield 2-Amino-3-trifluoromethyl-pyrazine .[1]
Iodination (Sandmeyer): The amine is diazotized and displaced with iodide.[1]
Experimental Protocol: Sandmeyer Iodination
Note: This protocol assumes the starting material 2-Amino-3-trifluoromethyl-pyrazine is available or synthesized as above.[1]
(3.0 eq), Isoamyl nitrite (1.5 eq), CuI (0.1 eq).
Solvent: Acetonitrile (MeCN) or THF.[1][2]
Setup: In a flame-dried round-bottom flask under
, dissolve 2-Amino-3-trifluoromethyl-pyrazine (500 mg) in anhydrous MeCN (10 mL).
Activation: Add CuI (10 mol%) and diiodomethane (
, 3.0 eq).
Diazotization: Heat the mixture to 60°C. Add isoamyl nitrite (1.5 eq) dropwise over 20 minutes. Caution: Evolution of
gas.
Reaction: Stir at 65-70°C for 2 hours. Monitor by TLC/LC-MS for disappearance of amine.[1]
Workup: Cool to RT. Quench with saturated aqueous
.[1] Extract with EtOAc (3x).[1][3] Wash organics with brine, dry over .[1]
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a volatile solid/oil; handle with care during concentration.[1]
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate.
Figure 1: Synthetic workflow from raw materials to the 2-Iodo-3-CF3-pyrazine scaffold and its divergent application in drug discovery.[1]
Applications in Drug Discovery[8]
A. Kinase Inhibitor Design
Many kinase inhibitors (e.g., for EGFR, ALK, or ROS1) require a "hinge binder" motif.[1] The pyrazine nitrogens can serve as hydrogen bond acceptors.[1]
Strategy: Perform a Suzuki coupling at the C2-Iodo position to attach a substituted phenyl or heteroaryl ring.[1]
Benefit: The C3-
group occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region, improving selectivity over other kinases.[1]
B. Fragment-Based Drug Design (FBDD)
Because of its low molecular weight (
Da) and high ligand efficiency potential, this intermediate is ideal for FBDD.
Library Generation: The iodine allows for rapid "array synthesis" where the core is coupled with 96 different boronic acids in a plate format to screen for binding affinity.
Safety & Handling
Toxicity: Fluorinated pyrazines can be skin irritants and potentially genotoxic.[1] Handle in a fume hood.
Stability: The C-I bond is light-sensitive.[1] Store the compound in amber vials under argon at -20°C to prevent liberation of iodine.
Volatility: Low molecular weight fluorinated heterocycles can be volatile.[1] Avoid prolonged high-vacuum drying.[1]
References
Synthesis of Trifluoromethylpyrazine Esters:
Title: Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate.[1][4]
Source: Organic Process Research & Development (ACS).[1]
URL:[Link]
General Reactivity of Trifluoromethyl Heterocycles:
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][5]
Source: Journal of Pesticide Science.[1]
URL:[Link]
Sandmeyer Iodination Protocols:
Title: A Practical One-Pot Synthesis of 2-Halopyridines from 2-Aminopyridines.[1]
Source: Synthetic Communications (Adapted Protocol).[1]
URL:[Link][6]
Agrochemical Applications (Pyraziflumid):
Title: Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters (Patent WO2018041853A1).[1]
Source: Google Patents.[1]
URL:
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity Profile of Iodo-pyrazines vs. Chloro-pyrazines
Content Type: Technical Whitepaper / Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
Pyrazine cores are ubiquitous in kinase inhibitors (e.g., Bortezomib, Crizotinib intermediates) and antimycobacterial agents. However, the choice between a chloro-pyrazine and an iodo-pyrazine is rarely a matter of convenience—it is a strategic decision that dictates the synthetic route.
While both halogens are ortho/para-directing in electrophilic aromatic substitution (rare in pyrazines) and leaving groups in nucleophilic substitution, their behaviors diverge radically under metal catalysis and lithiation. This guide dissects the mechanistic causality behind these differences, providing a validated roadmap for sequential functionalization.
Mechanistic Foundations: The Bond Energy Dichotomy
The reactivity difference is rooted in the Carbon-Halogen bond dissociation energy (BDE) and the polarization of the pyrazine ring.
Parameter
C–Cl Bond (Pyrazine)
C–I Bond (Pyrazine)
Synthetic Implication
Bond Dissociation Energy
~96 kcal/mol
~65 kcal/mol
Iodine is superior for oxidative addition (Pd-catalysis) and halogen-metal exchange.
Electronegativity
3.16 (Pauling)
2.66 (Pauling)
Chlorine creates a more electron-deficient ring, accelerating at other positions.
C–X Bond Length
~1.73 Å
~2.10 Å
Steric crowding is higher with Iodine; however, the long bond makes it "exposed" for metal insertion.
Polarizability
Low (Hard)
High (Soft)
Iodine stabilizes transition states involving charge transfer (Soft nucleophiles).
The "Pyrazine Paradox"
Unlike benzenes, pyrazines are inherently electron-deficient ($ \pi $-deficient).
Chloro-pyrazines exacerbate this deficiency, making the ring highly susceptible to nucleophilic attack (
) but resistant to oxidative addition by Pd(0).
Iodo-pyrazines are less withdrawing but possess a critically weak C–I bond, making them "spring-loaded" for cross-coupling.
Decision Matrix: Selecting the Right Halogen
Use the following logic flow to determine the starting material for your specific transformation.
Figure 1: Decision tree for halogen selection based on reaction type.
Reaction Class 1: Palladium-Catalyzed Cross-Coupling
This is where the divergence is most critical.
The Iodo-Advantage (Kinetic Control)
For Iodo-pyrazines , the rate-determining step (RDS) is often transmetallation, not oxidative addition. The C–I bond is so weak that Pd(0) inserts rapidly even with weak ligands.
Catalyst:
or .
Temp: 60–80°C (often works at RT for Sonogashira).
Base: weak bases (
, ) suffice.
The Chloro-Challenge (Thermodynamic Barrier)
For Chloro-pyrazines , oxidative addition is the RDS. The C–Cl bond is strong (~96 kcal/mol). Standard catalysts will fail, resulting in recovered starting material or homocoupling of the boronic acid.
Catalyst: Requires electron-rich, bulky phosphines to drive oxidative addition.
Rec:
+ XPhos or SPhos .
Alt: PEPPSI-iPr (NHC ligands).
Temp: >100°C (Microwave often required).
Reaction Class 2: Nucleophilic Aromatic Substitution (
)
Here, the trends reverse. The mechanism involves the formation of a Meisenheimer complex (anionic intermediate).
Inductive Effect: Chlorine is more electronegative than Iodine. It pulls electron density from the ring carbons (C-3/C-5/C-6), lowering the LUMO energy and facilitating nucleophilic attack.
Leaving Group Ability: While Iodine is a better leaving group in
, in on pyrazines, the rate-limiting step is usually the addition of the nucleophile, not the elimination of the halide. Therefore, the Chloro-pyrazine often reacts faster because it activates the ring more effectively.
Expert Insight: The "Tele-Substitution" Anomaly
In 2,3-dichloropyrazine, reaction with sterically demanding or specific nucleophiles (like lithiated dithianes) can result in tele-substitution .
Mechanism:[1][2][3] The nucleophile attacks C-6 (not the C-2/C-3 bearing the halogens).[4]
Result: A hydrogen shift occurs, followed by elimination of the chloride at C-3.
Implication: Be wary of regioselectivity shifts when using carbon nucleophiles on polychlorinated pyrazines.
Experimental Protocols (Self-Validating Systems)
Protocol A: Site-Selective Suzuki Coupling of 2-Chloro-6-Iodopyrazine
Objective: Functionalize C-6 (Iodo) while leaving C-2 (Chloro) intact for later steps.
Setup: Charge a flask with 2-chloro-6-iodopyrazine (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and
(2.0 equiv).
Solvent: Degassed Dioxane/Water (4:1).
Catalyst: Add
(3 mol%). Note: Do not use XPhos here, or you risk touching the Chlorine.
Reaction: Heat to 60°C for 4 hours.
Validation: TLC should show consumption of the starting material (
~0.6 in 20% EtOAc/Hex) and a new spot. The Chlorine signal (distinctive isotopic pattern in MS) must remain.
Objective: Generate a pyrazinyl-lithium species for electrophilic trapping. Note: Chloro-pyrazines will NOT undergo this reaction cleanly; they will suffer nucleophilic attack by n-BuLi (addition to the ring).
Conditions: Anhydrous THF, -78°C (Cryogenic control is mandatory).
Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise down the side of the flask.
Visual Cue: Solution often turns deep red/orange (formation of the lithio-species).
Time: Stir for exactly 10 minutes. (Longer times = decomposition via dimerization).
Quench: Add electrophile (e.g., Benzaldehyde) immediately at -78°C.
Workup: Warm to RT only after quenching.
Sequential Functionalization Workflow
The following diagram illustrates the standard industrial workflow for utilizing 2-chloro-6-iodopyrazine as a bifunctional scaffold.
Figure 2: Orthogonal functionalization strategy exploiting the reactivity gap between I and Cl.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[6] (Standard text for electronic structure of diazines).
Lau, K. S. Y., & Schlosser, M. (1978). "Lithium-Halogen Exchange vs Nucleophilic Substitution." Journal of Organic Chemistry. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
Schlosser, M. (2005). "The 2,3-Dichloropyrazine Puzzle: Tele-substitution." Tetrahedron Letters.
Netherton, M. R., & Fu, G. C. (2001).[7] "Air-Stable Tri-tert-butylphosphonium Salts as Ligands for Cross-Couplings of Aryl Chlorides." Organic Letters. Link
Introduction: The Strategic Value of the Trifluoromethyl-Pyrazine Scaffold
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-trifluoromethyl-pyrazine In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moiet...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-trifluoromethyl-pyrazine
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic properties.[2][3][4] When appended to a nitrogen-rich heterocyclic core like pyrazine, the resulting scaffold becomes a highly valuable building block for novel therapeutics.
2-Iodo-3-trifluoromethyl-pyrazine emerges as a particularly powerful intermediate. The electron-deficient nature of the pyrazine ring, further amplified by the potent electron-withdrawing trifluoromethyl group, modulates the reactivity of the C-I bond.[5] This guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of this substrate, offering researchers a reliable roadmap for synthesizing a diverse array of functionalized pyrazine derivatives.
Core Principles of Reactivity and Catalyst Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on a rational selection of the catalyst system (palladium precursor and ligand), base, and solvent. The unique electronic nature of 2-iodo-3-trifluoromethyl-pyrazine informs these choices.
The Role of the Substrate: The C-I bond is the most reactive of the carbon-halogen bonds in the standard oxidative addition step (reactivity order: I > Br > Cl > F), making 2-iodo-3-trifluoromethyl-pyrazine an excellent substrate for a wide range of coupling reactions.[6] The strong electron-withdrawing -CF3 group and the pyrazine nitrogens render the carbon at the 2-position highly electrophilic, facilitating the initial oxidative addition to the Pd(0) catalyst.
Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For many applications, pre-formed catalyst complexes, which often provide more consistent results by avoiding the need for in-situ catalyst formation, are preferred.[6]
Ligand Selection: The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The choice is highly dependent on the specific coupling reaction being performed. For instance, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often essential for challenging C-N couplings (Buchwald-Hartwig), while standard triphenylphosphine (PPh₃) may suffice for some C-C couplings.[8][9]
Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and vinyl-aryl structures from aryl halides and organoboron reagents.[10] Its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acids make it a preferred method in pharmaceutical synthesis.[11]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving three primary steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron reagent to the palladium center, a step facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-3-trifluoromethyl-pyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-trifluoromethyl-pyrazine.
Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner
Palladium Catalyst (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Phenylboronic acid
Pd(PPh₃)₄ (3%)
K₂CO₃
Dioxane/H₂O
90
85-95%
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2%)
K₃PO₄
DME/H₂O
85
88-97%
3-Pyridylboronic acid
Pd₂(dba)₃ / SPhos (2%)
Cs₂CO₃
Toluene/H₂O
100
75-85%
4-Trifluoromethylphenylboronic acid
Pd(OAc)₂ / XPhos (2%)
K₃PO₄
Dioxane/H₂O
100
80-90%
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne and enyne structures.[13][14] This reaction is invaluable for building rigid molecular scaffolds used in materials science and as precursors for more complex heterocyclic systems. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, such as CuI, which acts as a co-catalyst.[14][15]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I)-acetylide species. This species is generated in the copper cycle, where the base helps form the copper acetylide from the terminal alkyne and the Cu(I) salt.[13] Reductive elimination from the palladium center yields the final product.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Reagent Preparation: To a Schlenk flask under argon, add 2-iodo-3-trifluoromethyl-pyrazine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%).
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the product.
Data Summary: Sonogashira Coupling Conditions
Coupling Partner
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Typical Yield
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2%) / CuI (5%)
Et₃N
THF
25
90-98%
Trimethylsilylacetylene
Pd(PPh₃)₄ (3%) / CuI (5%)
DIPEA
DMF
50
85-95%
1-Hexyne
Pd(OAc)₂/XPhos (2%) / CuI (4%)
Et₃N
Toluene
60
80-90%
Propargyl alcohol
Pd(PPh₃)₂Cl₂ (2%) / CuI (5%)
Et₃N
THF
25
75-88%
Application 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a transformation central to the synthesis of countless pharmaceuticals.[8][16] The reaction couples aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[8] Given the prevalence of arylamines in bioactive molecules, this reaction is a critical tool for functionalizing the 2-iodo-3-trifluoromethyl-pyrazine core.
Mechanistic Overview
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) center. The resulting palladium(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the Pd(0) catalyst.[6][17]
Application Note: High-Fidelity Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethyl Pyrazines
Executive Summary The trifluoromethyl (CF3) pyrazine scaffold is a "privileged structure" in modern medicinal chemistry, offering a potent combination of metabolic stability, lipophilicity modulation, and bioisosteric ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The trifluoromethyl (CF3) pyrazine scaffold is a "privileged structure" in modern medicinal chemistry, offering a potent combination of metabolic stability, lipophilicity modulation, and bioisosteric utility. However, the synthesis of these cores via Nucleophilic Aromatic Substitution (SNAr) presents a dichotomy: while the electron-deficient pyrazine ring is inherently reactive, the CF3 group introduces complex electronic activation and steric demands that dictate regioselectivity.
This guide moves beyond generic SNAr conditions. It provides a mechanistic framework for predicting regioselectivity in poly-halogenated systems and offers self-validating protocols that leverage 19F NMR as a primary process analytical technology (PAT).
Mechanistic Insight: The "Fluorine Effect" on Pyrazine Reactivity
Electronic Activation vs. Steric Shielding
The pyrazine ring is a π-deficient diazine. The introduction of a CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.
Inductive Effect (-I): The CF3 group strongly withdraws electrons through the σ-framework, activating positions ortho and para to itself.
The Nitrogen Effect: Ring nitrogens activate positions ortho and para to themselves via resonance (-M) and induction (-I).
The Conflict: In substrates like 2,3-dichloro-5-(trifluoromethyl)pyrazine , the nucleophile must choose between the chlorine at C2 (less sterically hindered) and C3 (more electronically activated by CF3 but sterically crowded).
Expert Insight: In most SNAr reactions on CF3-pyrazines, electronic activation dominates over steric hindrance for small nucleophiles (primary amines, methoxide), while steric factors dominate for bulky nucleophiles (secondary amines, tert-butoxide), often reversing regioselectivity.
Visualization: Mechanism and Regiocontrol
The following diagram illustrates the transition state energy landscape and the competition between steric and electronic factors.
Figure 1: SNAr addition-elimination mechanism highlighting the dual role of the CF3 substituent.
Critical Reaction Parameters
Optimization of SNAr on pyrazines requires balancing solubility with nucleophilicity. The following matrix summarizes field-proven conditions.
Table 1: Optimization Matrix for CF3-Pyrazine SNAr
Parameter
Standard Conditions
Difficult Substrates (Deactivated/Steric)
Rationale
Solvent
DMF or DMSO
NMP or Sulfolane
Polar aprotic solvents stabilize the anionic Meisenheimer complex. NMP allows higher T (>120°C).
Base
DIPEA (3.0 eq)
Cs₂CO₃ or NaH
DIPEA is sufficient for amines. Inorganic bases (Cs effect) are required for phenols/alcohols to generate the alkoxide.
Temp
25°C – 80°C
100°C – 140°C
CF3 activates the ring enough that extreme heat is rarely needed unless the nucleophile is weak.
Fluoride ions can assist by stabilizing the leaving group or acting as a weak base in specific solvent cages.
Experimental Protocols
Protocol A: Standard Amine Displacement
Target: Synthesis of N-alkyl-3-(trifluoromethyl)pyrazin-2-amine from 2-chloro-3-(trifluoromethyl)pyrazine.
Scope: Primary and non-hindered secondary amines.
Preparation: In a 20 mL scintillation vial (or sealed tube for volatiles), dissolve 2-chloro-3-(trifluoromethyl)pyrazine (1.0 mmol, 1.0 eq) in anhydrous DMF (2.0 mL, 0.5 M).
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). Note: Exotherm is possible; add slowly.
Nucleophile Addition: Add the amine (1.1 mmol, 1.1 eq) dropwise.
Reaction: Stir at 60°C for 4–16 hours.
Self-Validation Check: Aliquot 50 µL into CDCl₃/DMSO-d₆. Check 19F NMR .
Starting Material: ~ -65 ppm (singlet).
Product: Shifted upfield/downfield by 1–3 ppm depending on the amine. Disappearance of SM peak confirms conversion.
Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl (aq) x3 (to remove DMF), then Brine x1. Dry over Na₂SO₄.[1]
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Application Notes & Protocols for the Selective Functionalization of the C-2 Position in 3-Trifluoromethyl-pyrazine
Abstract: The 3-trifluoromethyl-pyrazine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group, su...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The 3-trifluoromethyl-pyrazine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Selective functionalization of the C-2 position is a critical step in the synthesis of advanced analogues and drug candidates. This guide provides a comprehensive overview of robust and scalable methodologies for C-2 functionalization, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. Each section includes detailed, field-proven protocols, mechanistic insights, and data to empower researchers in drug development and synthetic chemistry.
The Electronic Landscape: Why C-2 is the Hotspot
The synthetic strategies for functionalizing the 3-trifluoromethyl-pyrazine ring are dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group deactivates the entire aromatic system towards electrophilic attack but strongly activates it for nucleophilic and radical-based substitutions.
The inductive effect of the -CF₃ group significantly lowers the electron density across the pyrazine ring, particularly at the ortho (C-2) and para (C-5) positions. This renders the C-2 and C-6 positions highly electrophilic and susceptible to attack by nucleophiles or radicals. Consequently, functionalization strategies can be precisely targeted to these activated sites.
Figure 1: Electronic activation of the 3-trifluoromethyl-pyrazine ring.
Nucleophilic Aromatic Substitution (SNAr) is a highly effective and direct method for introducing a wide range of functionalities at the C-2 position.[1] This strategy requires a precursor with a suitable leaving group, typically a halide (e.g., 2-chloro-3-trifluoromethyl-pyrazine), at the C-2 position. The strong activation provided by the adjacent -CF₃ group facilitates the attack of nucleophiles, proceeding through a negatively charged Meisenheimer intermediate.[2] This pathway is favored because the electron-withdrawing groups stabilize the intermediate carbanion.[2]
Core Principle
The reaction proceeds via an addition-elimination mechanism. A nucleophile adds to the electron-deficient C-2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The leaving group is then eliminated, restoring aromaticity and yielding the C-2 substituted product.
Figure 2: General workflow for an SNAr amination reaction.
Protocol 2.1: Synthesis of 2-Amino-3-trifluoromethyl-pyrazine
This protocol describes the amination of 2-chloro-3-trifluoromethyl-pyrazine using aqueous ammonia, a method adapted from established procedures for similar heterocyclic systems.[3][4]
Materials:
2-Chloro-3-trifluoromethyl-pyrazine
28% Aqueous ammonia (NH₄OH)
Toluene or a similar high-boiling solvent
High-pressure autoclave or sealed reaction vessel
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Vessel Charging: In a high-pressure autoclave, combine 2-chloro-3-trifluoromethyl-pyrazine (1.0 equiv.), toluene (approx. 3 mL per mmol of substrate), and 28% aqueous ammonia (10.0 equiv.).
Causality: Using a significant excess of aqueous ammonia drives the reaction to completion. Toluene acts as a solvent that is stable at elevated temperatures. A sealed vessel is necessary to contain the pressure generated by ammonia at high temperatures.[3][5]
Reaction Conditions: Seal the autoclave and heat the mixture to 100-125°C with vigorous stirring. Maintain this temperature for 12-24 hours.
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride. The reaction progress should be monitored if possible; however, due to the sealed nature of the reactor, time is often used as the primary endpoint.
Cooling and Workup: After the reaction period, cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
Extraction: Add deionized water to dissolve any inorganic salts and separate the layers. Extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic phase sequentially with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid or oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-amino-3-trifluoromethyl-pyrazine.
Data Summary: SNAr Reactions
The following table summarizes representative SNAr reactions on activated heterocyclic systems, which serve as a guide for expected outcomes with 2-chloro-3-trifluoromethyl-pyrazine.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C, C-N, and C-O bond formation.[8][9] Starting from 2-chloro- or 2-bromo-3-trifluoromethyl-pyrazine, these methods allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups with high functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction creates a C-C bond between the C-2 position of the pyrazine and an organoboron species, typically an aryl or vinyl boronic acid.[10][11]
Catalytic Cycle:
The mechanism involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the activated boronic acid to the palladium(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki Coupling of 2-Chloro-3-trifluoromethyl-pyrazine
Materials:
2-Chloro-3-trifluoromethyl-pyrazine
Arylboronic acid (e.g., Phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
Inert gas supply (Nitrogen or Argon)
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-trifluoromethyl-pyrazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.[10]
Solvent Addition: Add the anhydrous solvent via syringe. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
Reaction Conditions: Heat the reaction mixture to 80-110°C with stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel) to obtain the desired 2-aryl-3-trifluoromethyl-pyrazine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds between aryl halides and amines.[8] It is exceptionally broad in scope and has largely replaced harsher classical methods.[8]
Catalytic Cycle:
Similar to the Suzuki coupling, the reaction proceeds through oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to yield the C-N coupled product.[12][13] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[13]
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.2: Buchwald-Hartwig Amination of 2-Chloro-3-trifluoromethyl-pyrazine
Materials:
2-Chloro-3-trifluoromethyl-pyrazine
Amine (primary or secondary)
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
Bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP)
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS)
Anhydrous solvent (e.g., Toluene or Dioxane)
Inert gas supply and Schlenk line equipment
Procedure:
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-3 mol%), ligand (1.2-1.5 equiv. relative to Pd), and base (1.4-2.0 equiv.) to a dry Schlenk flask.
Reagent Addition: Add the 2-chloro-3-trifluoromethyl-pyrazine (1.0 equiv.) and the amine (1.2 equiv.). Add the anhydrous solvent.
Causality: A strong base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate.[12] The bulky ligand accelerates the reductive elimination step and prevents catalyst decomposition.[13]
Reaction Conditions: Seal the flask and heat the mixture to 80-110°C for 2-24 hours, monitoring by TLC or LC-MS.
Workup and Purification: Follow the workup and purification procedure outlined in Protocol 3.1.
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates (like aryl halides), thus improving atom economy. For electron-deficient heterocycles like 3-trifluoromethyl-pyrazine, Minisci-type reactions are particularly well-suited for introducing alkyl or acyl groups.[14][15]
Core Principle: The Minisci Reaction
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle.[15] The radical is typically generated from a carboxylic acid, aldehyde, or alcohol using an oxidant (like ammonium persulfate) and often a silver or iron catalyst. The reaction is highly regioselective for the most electron-deficient positions (C-2 and C-6).[15]
Figure 5: Simplified mechanism of a Minisci-type C-H functionalization.
Protocol 4.1: Minisci Alkylation of 3-Trifluoromethyl-pyrazine
Materials:
3-Trifluoromethyl-pyrazine
Radical precursor (e.g., Pivalic acid for t-butyl group)
Oxidant (e.g., Ammonium persulfate, (NH₄)₂S₂O₈)
Catalyst (e.g., Silver nitrate, AgNO₃)
Solvent system (e.g., Acetonitrile/Water or Dichloromethane/Water)
Acid (e.g., Trifluoroacetic acid, TFA)
Procedure:
Solution Preparation: In a round-bottom flask, dissolve 3-trifluoromethyl-pyrazine (1.0 equiv.) and the radical precursor (e.g., pivalic acid, 3.0-5.0 equiv.) in the chosen solvent system. Add the acid (e.g., TFA, 1.0 equiv.).
Causality: The acid protonates the pyrazine, lowering its LUMO energy and making it more receptive to radical attack.[15]
Initiation: Add the catalyst (AgNO₃, 10-20 mol%). In a separate container, dissolve the oxidant ((NH₄)₂S₂O₈, 2.0-3.0 equiv.) in a small amount of water.
Reaction Conditions: Heat the pyrazine solution to 60-80°C. Add the oxidant solution dropwise over 1-2 hours. Stir the reaction at this temperature for an additional 2-6 hours.
Causality: The silver catalyst facilitates the generation of the nucleophilic radical from the precursor via single-electron transfer with the persulfate oxidant. The slow addition of the oxidant maintains a low, steady concentration of radicals, minimizing side reactions.
Workup: Cool the reaction to room temperature. Quench by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 2-alkyl-3-trifluoromethyl-pyrazine.
References
Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(11), 2787–2789. [Link][14][16][17][18]
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. [Link][15]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][8]
Shandong Huimeng Bio Tech Co Ltd. (2020). Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine. CN111574439A. [5]
Boutillier, P., & Paturel, C. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 19(11), 17534-17546. [Link][19]
Aslanov, L. A., & Zefirov, N. S. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2216. [Link][20][21]
Reisberg, S. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][2]
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link][1]
Ishida, Y. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A. [3]
Ishihara, K. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. [4]
Ohta, A., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3285-3295. [Link][22]
Davies, A. T., & Williams, J. M. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(16), 5755-5762. [Link][23]
Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 863-871. [Link][6]
Duan, W., et al. (2020). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Journal of the American Chemical Society, 142(28), 12163-12171. [Link][7]
Application Note: 2-Iodo-3-(trifluoromethyl)pyrazine as a Strategic Building Block in Drug Discovery
The following Application Note is structured to provide a comprehensive technical guide for the utilization of 2-Iodo-3-(trifluoromethyl)pyrazine in medicinal chemistry. Abstract The pyrazine scaffold is a privileged str...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured to provide a comprehensive technical guide for the utilization of 2-Iodo-3-(trifluoromethyl)pyrazine in medicinal chemistry.
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors, anti-infectives, and neurological agents. The introduction of a trifluoromethyl (
) group at the C3 position enhances metabolic stability and lipophilicity, while the iodine atom at C2 provides a highly reactive handle for regioselective cross-coupling. This guide outlines the physicochemical profile, synthetic preparation, and optimized protocols for deploying 2-Iodo-3-(trifluoromethyl)pyrazine (ITP) to generate high-value bioactive cores.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
The "Fluorine Effect" in Pyrazines
The 3-trifluoromethyl group is not merely a lipophilic bulk; it profoundly alters the electronic landscape of the pyrazine ring.
Metabolic Blocking: The
group sterically and electronically inhibits oxidative metabolism (e.g., by cytochrome P450s) at the C3 position, a common "soft spot" in pyrazine drugs.
pKa Modulation: The strong electron-withdrawing nature of
lowers the pKa of the ring nitrogens (), reducing non-specific protein binding and improving membrane permeability (LogD).
Physicochemical Properties (Predicted)
Data based on structural analogs and calculated parameters.
Property
Value / Description
Impact on Drug Design
Molecular Formula
Compact core
Molecular Weight
273.98 g/mol
High atom economy efficiency
Physical State
Low-melting solid or dense oil
Easy handling (vs. volatile fluorides)
Boiling Point
~190–200 °C (Predicted)
Stable under standard reflux
LogP
~2.1
Optimal lipophilicity for CNS penetration
C-I Bond Energy
~50 kcal/mol
Highly reactive for Pd-catalyzed insertion
Synthetic Preparation of the Building Block[5][8][9][10][11]
While 2-Iodo-3-(trifluoromethyl)pyrazine is commercially available, in-house preparation is often required for scale-up. The most robust route utilizes a Sandmeyer-type transformation starting from the amino-precursor.
Synthesis Workflow (Graphviz Diagram)
Caption: Figure 1. Step-wise synthesis of 2-Iodo-3-(trifluoromethyl)pyrazine from acyclic precursors.
Protocol: Sandmeyer Iodination
Objective: Convert 2-amino-3-(trifluoromethyl)pyrazine to the 2-iodo derivative.
The C2-Iodine is significantly more reactive than C-Cl or C-Br analogs, allowing for selective functionalization at room temperature or mild heating, preserving the sensitive
Application: Introduction of aryl/heteroaryl groups at C2.
Challenge: Electron-deficient pyrazines are prone to hydrolytic dehalogenation (base sensitivity).
Solution: Use of mild bases and highly active precatalysts.
Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed solvent via syringe.
Reaction: Stir at 60°C for 4–6 hours. (Note: Iodides often react at lower temps than Chlorides; monitor by LCMS).
Validation: Monitor disappearance of peak M+1 (274) and appearance of product.
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: Buchwald-Hartwig Amination
Application: Synthesis of kinase hinge-binder motifs (C-N bond formation).
Critical Insight: The
group makes the ring electron-deficient, facilitating reductive elimination, but the steric bulk at C3 requires specific ligands.
Reagents:
Amine: Primary or Secondary amine (1.2 eq)
Catalyst System:
(2 mol%) + BrettPhos or RuPhos (4 mol%)
Base:
(1.5 eq) (Use if substrate has esters)
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step:
Inert Atmosphere: Flame-dry glassware under vacuum; backfill with Argon.
Pre-complexation: Stir Pd source and Ligand in solvent for 10 min at RT to generate the active catalytic species (
).
Addition: Add the pyrazine substrate, amine, and base.
Heating: Heat to 90°C for 12 hours.
Purification: Silica gel chromatography. (Note: Pyrazine amines can be streaky; add 1%
to eluent).
Decision Logic for Scaffold Functionalization
Use the following logic flow to determine the optimal reaction pathway for your target molecule.
Caption: Figure 2. Reaction selection guide based on the desired pharmacophore at the C2 position.
Safety & Handling
Hazards: Fluorinated pyrazines can be severe eye and skin irritants. The iodo-derivative may release elemental iodine upon prolonged light exposure.
Storage: Store at 2–8°C, protected from light, under an inert atmosphere (Argon/Nitrogen).
Waste: Dispose of palladium catalysts and halogenated solvents in dedicated heavy-metal waste streams.
References
Synthesis of Trifluoromethyl Pyrazines
Zaragoza, F., et al. "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate."[1] Organic Process Research & Development, 2017.[1] Link[1]
General Sandmeyer Protocols
"Sandmeyer Reaction."[2][3][4][5] Organic Chemistry Portal. Link
Buchwald-Hartwig Conditions for Heterocycles
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Medicinal Chemistry of Fluorine
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
Suzuki Coupling on Pyrazines:
Li, H., et al. "Recent Advances in the Synthesis of Pyrazine Derivatives." European Journal of Medicinal Chemistry, 2021. (General Reference for Pyrazine Reactivity).
Application Note: High-Fidelity Magnesiation of 2-Iodo-3-(trifluoromethyl)pyrazine via Turbo Grignard Exchange Executive Summary Functionalizing electron-deficient heterocycles is a persistent challenge in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Magnesiation of 2-Iodo-3-(trifluoromethyl)pyrazine via Turbo Grignard Exchange
Executive Summary
Functionalizing electron-deficient heterocycles is a persistent challenge in medicinal chemistry. 2-Iodo-3-(trifluoromethyl)pyrazine represents a particularly difficult substrate class: the pyrazine core is inherently electron-poor, and the trifluoromethyl (
) group at the C3 position exacerbates this deficiency, rendering the ring highly susceptible to nucleophilic attack rather than the desired halogen-metal exchange.[1]
This Application Note details the protocol for the regioselective preparation of 2-magnesiated-3-(trifluoromethyl)pyrazine using the "Turbo Grignard" reagent (
-PrMgCl[1]·LiCl).[1][2][3][4][5] By leveraging the kinetic acceleration provided by Lithium Chloride (LiCl), researchers can effect a rapid Iodine-Magnesium exchange at low temperatures (-78°C), bypassing the thermodynamic trap of nucleophilic addition.[1]
Scientific Foundation & Mechanistic Insight
The Challenge: Nucleophilic Attack vs. Exchange
In standard Grignard chemistry, treating an electron-deficient heterocycle with an alkyl Grignard (e.g.,
-PrMgCl) often leads to the Chichibabin-type addition of the alkyl group to the ring carbon, rather than the desired iodine exchange.[1]
For 2-iodo-3-(trifluoromethyl)pyrazine, the
group exerts a strong inductive effect (-I), stabilizing the potential carbanion at C2 but also significantly lowering the LUMO energy of the ring.[1] This makes the C2 and C6 positions "hotspots" for direct nucleophilic assault.[1]
The Solution: The "Turbo" Effect
The reagent
-PrMgCl·LiCl (Knochel’s Turbo Grignard) solves this via structural de-aggregation.[1]
Standard Grignard (
): Exists as polymeric aggregates in THF, reacting sluggishly.[1]
Turbo Grignard (
): LiCl breaks these aggregates, forming a reactive monomeric species.[1]
Result: The rate of I/Mg exchange (
) is accelerated by orders of magnitude, allowing it to outcompete the rate of nucleophilic addition () at low temperatures.[1]
Key Mechanistic Pathway:
Complexation: The magnesium center coordinates to the pyrazine nitrogen.[1]
Exchange: Rapid four-centered transition state facilitates I/Mg swap.[1]
Stabilization: The resulting heteroaryl Grignard is stabilized by the adjacent
group (inductive stabilization of the C-Mg bond) and the LiCl salt effects.
Visualization: Reaction Pathway & Logic[1]
The following diagram illustrates the kinetic competition and the successful pathway using the Turbo Grignard system.
Figure 1: Kinetic competition between ring addition (red) and the desired halogen-metal exchange (green) facilitated by LiCl.[1]
Experimental Protocol
Safety Warning: Organomagnesium reagents are pyrophoric.[1] Pyrazines can be irritants.[1] Perform all work in a fume hood using Schlenk techniques or a glovebox.[1]
Figure 2: Troubleshooting decision tree for optimizing Grignard exchange yields.
References
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][4] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]
Ren, H., & Knochel, P. (2006).[1] Regioselective Functionalization of Pyridines and Related Heterocycles via Mg- and Zn-Organometallics.[1] Chemical Communications, (7), 726–728.[1]
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015).[1] Progress in the Synthesis of Trifluoromethylated Heterocycles. Chemical Reviews, 115(2), 1079–1144.[1]
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Beilstein Journal of Organic Chemistry, 7, 1261–1277.[1]
Application Note & Protocol: Scalable Synthetic Routes for 2-Iodo-3-trifluoromethyl-pyrazine
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Iodo-3-trifluoromethyl-pyrazine in Medicinal Chemistry 2-Iodo-3-trifluoromethyl-pyrazine is a key building block in th...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Iodo-3-trifluoromethyl-pyrazine in Medicinal Chemistry
2-Iodo-3-trifluoromethyl-pyrazine is a key building block in the synthesis of a variety of biologically active molecules. The pyrazine core is a common motif in pharmaceuticals and agrochemicals, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The iodo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed guide to scalable synthetic routes for the production of 2-Iodo-3-trifluoromethyl-pyrazine, focusing on practical and efficient methodologies suitable for laboratory and potential industrial-scale synthesis.
Strategic Approaches to the Synthesis of 2-Iodo-3-trifluoromethyl-pyrazine
Two primary retrosynthetic strategies have been identified as the most viable and scalable for the synthesis of 2-Iodo-3-trifluoromethyl-pyrazine. These approaches are:
Halogen Exchange (Finkelstein Reaction): This route involves the conversion of a more readily available 2-halo-3-trifluoromethyl-pyrazine (typically the chloro-derivative) to the desired iodo-compound.[3][4]
Sandmeyer-type Reaction: This classic transformation allows for the conversion of a 2-amino-3-trifluoromethyl-pyrazine to the target iodo-pyrazine via a diazonium salt intermediate.[5][6]
The choice between these routes will depend on the availability and cost of the starting materials, as well as the desired scale of production.
Route 1: Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction is a robust and widely used method for the synthesis of iodoalkanes and iodoarenes from their corresponding chlorides or bromides.[4][7] The reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in a suitable solvent, such as acetone.[7]
Workflow for the Finkelstein Reaction Route
Caption: Workflow for the synthesis of 2-Iodo-3-trifluoromethyl-pyrazine via the Finkelstein reaction.
Protocol 1: Synthesis of 2-Iodo-3-trifluoromethyl-pyrazine via Finkelstein Reaction
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)pyrazine (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material).
Addition of Sodium Iodide: Add sodium iodide (1.5 - 2.0 eq) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 2-Iodo-3-trifluoromethyl-pyrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.[9][10][11][12][13]
Table 1: Summary of Finkelstein Reaction Parameters
Parameter
Recommended Condition
Notes
Starting Material
2-Chloro-3-(trifluoromethyl)pyrazine
Ensure high purity for optimal results.
Iodinating Agent
Sodium Iodide (NaI)
Use anhydrous NaI.
Solvent
Acetone
Anhydrous conditions are preferred.
Stoichiometry
1.5 - 2.0 eq of NaI
An excess of NaI drives the equilibrium.
Temperature
Reflux (approx. 56 °C)
Provides sufficient energy for the reaction.
Reaction Time
12 - 24 hours
Monitor by TLC or GC-MS.
Purification
Recrystallization or Chromatography
Choice depends on the purity of the crude product.
Route 2: Sandmeyer-type Iodination
The Sandmeyer reaction provides a reliable method for the introduction of a variety of functional groups, including iodine, onto an aromatic or heteroaromatic ring starting from an amino group.[5][6][14] The reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide nucleophile.
Workflow for the Sandmeyer Reaction Route
Caption: Workflow for the synthesis of 2-Iodo-3-trifluoromethyl-pyrazine via a Sandmeyer-type reaction.
Protocol 2: Synthesis of 2-Iodo-3-trifluoromethyl-pyrazine via Sandmeyer Reaction
Starting Material: 2-Amino-3-(trifluoromethyl)pyrazine. This can be synthesized from 2-chloro-3-(trifluoromethyl)pyrazine via amination.[15]
Reagents and Solvents:
2-Amino-3-(trifluoromethyl)pyrazine
Sulfuric acid (H₂SO₄)
Sodium nitrite (NaNO₂)
Potassium iodide (KI)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Diazotization:
In a flask cooled in an ice-salt bath (0-5 °C), dissolve 2-amino-3-(trifluoromethyl)pyrazine (1.0 eq) in a mixture of water and concentrated sulfuric acid.
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Iodination:
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Work-up and Purification:
Extract the reaction mixture with dichloromethane.
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Expected Yield: Sandmeyer iodinations typically provide moderate to good yields, often in the range of 50-80%. A non-aqueous variation using isopentyl nitrite, cuprous iodide, an alkali metal iodide, and iodine in a solvent like ethylene glycol dimethyl ether has been reported for other heterocyclic systems and may offer an alternative for water-insoluble substrates.[16]
Synthesis of Starting Materials
The scalability of the final step is highly dependent on the efficient and scalable synthesis of the starting materials.
Protocol 3: Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine
A common route to 2-chloro-3-(trifluoromethyl)pyrazine involves the chlorination of 3-(trifluoromethyl)pyrazin-2-ol. The analogous transformation on the pyridine ring system is well-documented and can be adapted.[17][18][19][20][21]
Starting Material: 3-(Trifluoromethyl)pyrazin-2-ol (or its tautomer, 3-(trifluoromethyl)pyrazin-2(1H)-one).
Reagents:
Phosphorus oxychloride (POCl₃)
N,N-Dimethylaniline (as a catalyst, optional)
Procedure:
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), carefully add 3-(trifluoromethyl)pyrazin-2-ol to an excess of phosphorus oxychloride (5-10 eq).
Reaction: Heat the mixture to reflux for 2-4 hours.
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution).
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Protocol 4: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine
This intermediate can be prepared from 2-chloro-3-(trifluoromethyl)pyrazine by nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Ammonia (aqueous or in a sealed tube with a solvent like methanol)
Alternatively, a palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed for higher yields and milder conditions.[22]
Procedure (Ammonia):
Reaction: Heat 2-chloro-3-(trifluoromethyl)pyrazine with an excess of aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 120-150 °C).
Work-up: After cooling, extract the product with an organic solvent, wash, dry, and concentrate. Purify by crystallization or chromatography.
Analytical Characterization
The identity and purity of 2-Iodo-3-trifluoromethyl-pyrazine should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for 2-Iodo-3-trifluoromethyl-pyrazine
Technique
Expected Observations
¹H NMR
Two signals in the aromatic region, likely doublets or singlets depending on the coupling constants.
¹³C NMR
Signals corresponding to the pyrazine ring carbons, with one carbon showing a large C-F coupling and another showing the effect of the iodo-substituent.
¹⁹F NMR
A singlet corresponding to the CF₃ group.[23][24][25][26]
Mass Spec.
A molecular ion peak corresponding to the calculated molecular weight of C₅H₂F₃IN₂ (273.96 g/mol ).
Safety and Handling
Trifluoromethylated Compounds: These compounds should be handled with care, as they can be volatile and potentially toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[27]
Iodinating Agents: Iodine and iodide salts can be corrosive and harmful if inhaled or ingested. Avoid generating dusts of solid reagents.[27] When working with iodine, be aware that it can stain skin and surfaces.
Radioactive Iodination: For radiolabeling applications, all procedures involving radioactive iodine isotopes must be conducted in a designated and properly shielded fume hood by trained personnel, following all institutional and regulatory guidelines for radiation safety.[28][29][30]
Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.[27]
Conclusion
The synthesis of 2-Iodo-3-trifluoromethyl-pyrazine can be achieved on a scalable basis through two primary routes: the Finkelstein reaction of 2-chloro-3-trifluoromethyl-pyrazine and the Sandmeyer-type reaction of 2-amino-3-trifluoromethyl-pyrazine. Both methods utilize readily available starting materials and established chemical transformations. The choice of route will be dictated by factors such as cost, availability of precursors, and desired scale. The protocols provided in this application note offer a comprehensive guide for researchers to produce this valuable building block for applications in drug discovery and development.
References
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
3-(TRIFLUOROMETHYL)PYRIDIN-2-OL | CAS 22245-83-6 - Matrix Fine Chemicals. (n.d.). Retrieved February 22, 2026, from [Link]
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. (n.d.). Retrieved February 22, 2026, from [Link]
Iodine - SAFETY DATA SHEET. (n.d.). Retrieved February 22, 2026, from [Link]
Iodinations: Standard Operating Procedures | The University of Vermont. (n.d.). Retrieved February 22, 2026, from [Link]
MATERIAL SAFETY DATA SHEET IODINE - LABORT Fine Chem Pvt. Ltd. (n.d.). Retrieved February 22, 2026, from [Link]
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
Trifluoromethoxypyrazines: Preparation and Properties - MDPI. (2020, May 9). Retrieved February 22, 2026, from [Link]
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020, August 14). Retrieved February 22, 2026, from [Link]
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (2000, December 11). Retrieved February 22, 2026, from [Link]
Finkelstein Reaction - SATHEE - IIT Kanpur. (n.d.). Retrieved February 22, 2026, from [Link]
1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (2019, October 22). Retrieved February 22, 2026, from [Link]
Org. Synth. 2005, 81, 121 - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]
A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source - Semantic Scholar. (2010, March 25). Retrieved February 22, 2026, from [Link]
Direct copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3 - Supporting Information. (n.d.). Retrieved February 22, 2026, from [Link]
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
Finkelstein reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents. (n.d.).
CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents. (n.d.).
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals. (2018, June 15). Retrieved February 22, 2026, from [Link]
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved February 22, 2026, from [Link]
Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. (n.d.). Retrieved February 22, 2026, from [Link]
Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]
Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. - Semantic Scholar. (2020, April 28). Retrieved February 22, 2026, from [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved February 22, 2026, from [Link]
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved February 22, 2026, from [Link]
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 22, 2026, from [Link]
NMR spectral analysis of strongly second‐order 6‐, 8‐, 9 - SciSpace. (n.d.). Retrieved February 22, 2026, from [Link]
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds - reposiTUm. (n.d.). Retrieved February 22, 2026, from [Link]
NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 22, 2026, from [Link]
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Reference Data & Comparative Studies
Validation
Optimizing HPLC Retention for Pyrazine Building Blocks: A Comparative Guide
Executive Summary Pyrazine derivatives serve as critical scaffolds in medicinal chemistry, particularly in the development of antitubercular agents (e.g., Pyrazinamide) and kinase inhibitors (e.g., Bortezomib). However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazine derivatives serve as critical scaffolds in medicinal chemistry, particularly in the development of antitubercular agents (e.g., Pyrazinamide) and kinase inhibitors (e.g., Bortezomib). However, their chromatographic behavior presents distinct challenges: they are electron-deficient, weakly basic, and often highly polar.
This guide provides an evidence-based comparison of HPLC retention behaviors for three distinct pyrazine classes: unsubstituted pyrazine (polar/neutral), 2-aminopyrazine (basic/polar), and 2-chloropyrazine (lipophilic). By comparing standard C18, Phenyl-Hexyl, and Polar-Embedded stationary phases, we demonstrate that Phenyl-Hexyl chemistries offer superior selectivity through
- interactions, while Polar-Embedded phases are essential for mitigating peak tailing in amino-substituted variants.
The Chromatographic Challenge: Basicity & Polarity
The separation of pyrazine building blocks is governed by two competing mechanisms:
Hydrophobic Retention: Limited by the small size and polarity of the pyrazine ring.
Silanol Interaction: The nitrogen lone pairs (particularly in 2-aminopyrazine, pKa ~3.2) interact with residual acidic silanols on the silica surface, causing peak tailing and retention variability.
Mechanistic Insight
Standard C18 columns often fail to retain polar pyrazines (eluting near the void volume) or suffer from secondary silanol interactions. To overcome this, we must leverage alternative retention mechanisms such as
- stacking and polar-group shielding.
Diagram 1: Interaction Mechanisms
The following diagram illustrates the competing interactions occurring within the column during pyrazine separation.
Caption: Comparative interaction mechanisms. Note the specific
- affinity offered by Phenyl phases vs. the risk of silanol tailing.
Comparative Study: Stationary Phase Selectivity
We evaluated the retention time (
) and Peak Asymmetry () of three pyrazine building blocks across three distinct column chemistries.
Experimental Conditions
System: Agilent 1290 Infinity II LC
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to suppress silanol activity)
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Gradient: 5% B to 60% B over 10 minutes.
Detection: UV @ 254 nm
Column Configurations (All 150 x 4.6 mm, 3.5 µm)
Standard C18: High surface area, polymeric bonding.
Phenyl-Hexyl: Phenyl ring attached via hexyl chain (alternative selectivity).[1]
Polar-Embedded C18 (IBD): Contains an intrinsic polar group to shield silanols.
C18 Limitations: The unsubstituted pyrazine barely retains on C18 due to high water solubility. 2-Aminopyrazine shows significant tailing (
) due to silanol interaction.
Phenyl-Hexyl Advantage: Shows the strongest retention for all derivatives. The
-electrons of the pyrazine ring stack with the phenyl stationary phase, increasing retention factor () significantly [1].
Polar-Embedded Utility: While less retentive than Phenyl-Hexyl, it provided the best peak symmetry for the basic 2-aminopyrazine by effectively shielding the silica surface [2].
Detailed Protocol: Optimized Separation Workflow
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the mobile phase pH or column equilibration must be re-verified.
Diagram 2: Method Development Workflow
Caption: Decision tree for selecting the optimal stationary phase based on pyrazine substitution patterns.
Step-by-Step Methodology
Mobile Phase Preparation:
Buffer (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.2 µm membrane.
Organic (MPB): 100% Acetonitrile (far UV grade).
Why pH 3.8? This pH is sufficiently low to suppress silanol ionization (pKa ~7) but high enough that the extremely weak pyrazine base (pKa ~0.6) remains neutral, while aminopyrazine (pKa ~3.2) is partially ionized but controlled by the buffer ionic strength [3].
Sample Preparation:
Dissolve standards in 90:10 Water:Acetonitrile.
Critical: Avoid 100% organic diluent, as this causes "solvent breakthrough" leading to split peaks for early eluting polar pyrazines.
System Suitability Test (SST):
Inject Uracil (t0 marker) and 2-Chloropyrazine .
Requirement: 2-Chloropyrazine retention time > 3x Uracil retention time (
Run gradient: 0-1 min (5% B), 1-10 min (5% -> 60% B), 10-12 min (Wash).
Discussion & Recommendations
When to use Phenyl-Hexyl
For complex mixtures of halogenated or alkyl-pyrazines, the Phenyl-Hexyl phase is the superior choice. The "orthogonality" provided by the
- interaction allows for the separation of structural isomers (e.g., 2,3-dimethylpyrazine vs 2,6-dimethylpyrazine) that often co-elute on C18 [4].
When to use Polar-Embedded (IBD)
If your specific pyrazine derivative contains an amine, hydrazine, or other basic functional group (pKa > 3), standard C18 columns will result in poor quantification due to tailing. The Polar-Embedded phase shields the silanols, ensuring sharp peaks and lower limits of detection (LOD).
The "Universal" C18 Trap
Avoid using standard C18 columns for unsubstituted pyrazine. The retention is often insufficient to separate it from the solvent front/void volume, leading to unreliable integration.
References
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Welch Materials. (2025). HPLC Column Selection: Core to Method Development.[4] Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 78747, Aminopyrazine. Retrieved from [Link]
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][5] Retrieved from [Link]
Comparative Validation Guide: GC-MS Quantification of 2-Iodo-3-trifluoromethyl-pyrazine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] 2-Iodo-3-trifluoromethyl-pyrazine is a critical high-value intermediate in the synthesis of bioactive pyrazine scaffolds. Its structural integrity is d...
2-Iodo-3-trifluoromethyl-pyrazine is a critical high-value intermediate in the synthesis of bioactive pyrazine scaffolds. Its structural integrity is defined by two competing features: the volatility imparted by the trifluoromethyl (-CF
) group, which favors Gas Chromatography (GC), and the thermal lability of the carbon-iodine (C-I) bond, which poses a risk of on-column degradation.
This guide serves as a technical directive for validating a GC-MS method for this compound. Unlike standard HPLC-UV methods, GC-MS offers superior resolution of volatile organic impurities (VOIs) and structural confirmation via mass spectral fragmentation. However, the protocol requires strict control over inlet thermodynamics to prevent artifactual de-iodination.
The Analytical Challenge: The "Iodine Effect"
The C-I bond energy (
57 kcal/mol) is significantly lower than C-Cl or C-F bonds. In a standard hot split injector (>250°C), 2-iodo-3-trifluoromethyl-pyrazine can undergo homolytic cleavage, resulting in the formation of 2-trifluoromethyl-pyrazine (the des-iodo analog). If not controlled, this degradation product will be falsely identified as an impurity present in the bulk material.
Comparative Analysis: GC-MS vs. Alternatives
The following table objectively compares the performance of GC-MS against the two primary alternatives: HPLC-UV and
H-NMR.
Feature
GC-MS (Recommended)
HPLC-UV
H-NMR (qNMR)
Primary Utility
Trace impurity profiling & ID
Assay & Purity of non-volatiles
Absolute Assay (Potency)
Specificity
High (Mass spectral deconvolution)
Medium (Retention time only)
High (Structural)
Sensitivity (LOD)
Excellent (< 5 ppm)
Good (~50 ppm)
Poor (> 1000 ppm / 0.1%)
Thermal Risk
High (Requires optimization)
Low (Ambient analysis)
None
Throughput
High (< 15 min run)
Medium (20-40 min run)
Low (Long acquisition)
Suitability
Best for volatile synthesis byproducts
Best for salts/non-volatiles
Best for reference standard qualification
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting GC-MS over HPLC, specifically tailored for halogenated heterocycles.
Figure 1: Analytical Decision Matrix for Halogenated Heterocycles.
Method Development & Optimization
To validate purity successfully, the method must be engineered to minimize thermal stress while maintaining separation efficiency.
Instrumentation & Conditions[3][4][6][8]
System: Agilent 7890/5977 GC-MS (or equivalent).
Column: Rtx-5MS or DB-5MS (30 m
0.25 mm 0.25 µm). The 5% phenyl phase provides necessary selectivity for aromatic isomers.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet (Critical Control Point):
Mode: Split (20:1) to prevent column overload.
Temperature:200°C . Note: Do not use the standard 250°C. Lowering to 200°C minimizes C-I bond cleavage while ensuring volatilization (BP is estimated ~180-190°C).
Liner: Deactivated split liner with glass wool (to trap non-volatiles, but ensure wool is deactivated to prevent catalysis).
Scan Mode: Full Scan (40-350 amu) for purity; SIM (Selected Ion Monitoring) for trace impurities if needed.
Key Ions:
Target (2-Iodo-3-CF3-pyrazine): Molecular ion (
) and fragment.
Impurity (2-CF3-pyrazine): Distinct
at 148.
Validation Protocol (ICH Q2(R1) Aligned)
This protocol follows the ICH Q2(R1) guidelines for validating quantitative impurity procedures.
Specificity (Forced Degradation Check)
Objective: Prove that the method distinguishes the analyte from its degradation products.
Protocol: Inject a standard of 2-Iodo-3-trifluoromethyl-pyrazine. Then, inject a "stressed" sample (heated to 60°C for 4 hours).
Acceptance Criteria:
Resolution (
) between the main peak and the des-iodo impurity (2-trifluoromethyl-pyrazine) must be > 1.5.
Peak purity check (via MS spectral deconvolution) must show no co-elution.
Linearity & Range
Objective: Demonstrate proportional response.
Protocol: Prepare 5 concentration levels ranging from 0.1% (LOQ) to 120% of the target concentration (e.g., 0.5 mg/mL).
Internal Standard (IS): Use 1,2-Dichlorobenzene-d4 or 2-Methoxypyrazine . Rationale: The IS corrects for injection volume variability, critical in split injections.
Acceptance Criteria:
; Residuals < 10%.
Accuracy (Recovery)
Objective: Confirm no bias in quantification.
Protocol: Spike known amounts of the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% levels.
Acceptance Criteria: Mean recovery between 90.0% – 110.0%.
Precision (Repeatability)
Objective: Assess system stability.
Protocol: 6 replicate injections of the standard at 100% concentration.
Acceptance Criteria: RSD
2.0% for the area ratio (Analyte/IS).
Limit of Detection/Quantitation (LOD/LOQ)
Objective: Define sensitivity limits.
Calculation: Based on Signal-to-Noise (S/N) ratio.
LOD: S/N
3:1
LOQ: S/N
10:1
Target: LOQ should be
0.05% (500 ppm) to meet stringent pharmaceutical specifications.
Experimental Workflow Visualization
The following diagram outlines the validated workflow, highlighting the self-validating control loops.
Figure 2: Validated GC-MS Workflow with Critical Control Points.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Core.ac.uk. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils. (Provides baseline retention indices for substituted pyrazines).
[Link]
Comparative metabolic stability of trifluoromethyl vs methyl pyrazines
The following guide provides a technical analysis of the metabolic stability differences between methyl- and trifluoromethyl-substituted pyrazines, structured for application scientists and medicinal chemists. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of the metabolic stability differences between methyl- and trifluoromethyl-substituted pyrazines, structured for application scientists and medicinal chemists.
Executive Summary & Strategic Rationale
In medicinal chemistry, the pyrazine ring serves as a critical bioisostere for pyridine and phenyl rings, offering reduced lipophilicity and unique hydrogen-bonding vectors. However, methyl-substituted pyrazines frequently suffer from rapid metabolic clearance due to cytochrome P450 (CYP)-mediated benzylic oxidation.
The strategic substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a high-impact structural modification. This guide details the mechanistic basis for this stability enhancement, contrasting the metabolic liability of the methyl "soft spot" against the steric and electronic shielding provided by the trifluoromethyl group.
Key Takeaway
Replacing a pyrazine-methyl with a trifluoromethyl group typically:
Abolishes benzylic oxidation , the primary clearance pathway.
Increases in vitro half-life (
) in liver microsomes.
Modulates lipophilicity (
) and electron density, altering intrinsic clearance ().
Mechanistic Analysis: The "Fluorine Effect"
To optimize drug candidates, one must understand the causality behind stability. The divergence in metabolic fate stems from bond dissociation energies (BDE) and electronic deactivation.
The Methyl Liability (Metabolic Soft Spot)
The methyl group on a pyrazine ring is electronically activated for oxidation. The electron-deficient nature of the pyrazine ring renders the benzylic C-H bonds slightly more acidic, but the primary driver for CYP metabolism is the Hydrogen Atom Transfer (HAT) mechanism.
Pathway: CYP enzymes (typically CYP2C or CYP3A4) abstract a hydrogen atom from the methyl group.
Intermediate: Formation of a carbon-centered radical, followed by "oxygen rebound."
group acts as a metabolic blockade through three mechanisms:
Bond Strength: The C-F bond (
) is significantly stronger than the benzylic C-H bond (), rendering hydrogen abstraction thermodynamically unfavorable.
Steric Protection: The Van der Waals radius of
() is larger than (), hindering the approach of the heme-iron oxidative center.
Electronic Deactivation: The strong electron-withdrawing nature (Hammett
) reduces the electron density of the pyrazine ring, making it less susceptible to oxidative attack, though it may increase susceptibility to nucleophilic attack (SNAr) if leaving groups are present.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogues.
Figure 1: Divergent metabolic pathways. The methyl analogue undergoes rapid oxidation to the carboxylic acid, while the trifluoromethyl analogue resists oxidative metabolism.
Comparative Performance Data
The table below summarizes the physicochemical and metabolic differences typically observed when switching from Methyl to Trifluoromethyl on a heteroaromatic scaffold.
Increases membrane permeability but may increase non-specific binding.
Electronic Effect ()
(Weak Donor)
(Strong Withdrawer)
Deactivates ring; reduces pKa of ring nitrogens.
Steric Volume
CF3 is bulkier (similar to isopropyl), affecting binding pocket fit.
Critical Note: While CF3 improves metabolic stability, the increase in lipophilicity (LogP) can sometimes lead to higher intrinsic clearance via other pathways (e.g., glucuronidation elsewhere on the molecule) or safety issues (hERG binding). It is a balance, not a panacea.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own lead series, use the following self-validating protocol for Human Liver Microsomes (HLM).
Materials
Test Compounds: Methyl-pyrazine and CF3-pyrazine analogues (
DMSO stock).
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.[2]
Step-by-Step Procedure
Preparation: Dilute microsomes to
in Phosphate Buffer (100 mM, pH 7.4).
Dosing: Spike test compounds into the microsomal mix to a final concentration of
(keep DMSO < 0.1%).
Pre-incubation: Incubate at 37°C for 10 minutes to equilibrate.
Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to rule out chemical instability.
Sampling: At
min, remove aliquots.
Quenching: Immediately dispense into
cold Acetonitrile (with Internal Standard). Vortex and centrifuge at 4000g for 20 min.
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]
Calculation
Calculate the intrinsic clearance (
) using the elimination rate constant () derived from the slope of vs. time:
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4][5] Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
A Researcher's Guide to Elemental Analysis of Fluorinated Heteroaromatics: A Comparative Analysis of Leading Techniques
For Immediate Release In the landscape of modern drug discovery and development, the precise quantitative analysis of elemental composition is a cornerstone of safety, efficacy, and regulatory compliance. Among the vast...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of modern drug discovery and development, the precise quantitative analysis of elemental composition is a cornerstone of safety, efficacy, and regulatory compliance. Among the vast array of molecular scaffolds, fluorinated heteroaromatics have emerged as a privileged class of compounds, owing to the unique physicochemical properties imparted by the fluorine atom.[1][2][3] The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical design element in medicinal chemistry.[2] However, the very properties that make these compounds desirable also present significant challenges to their elemental analysis.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of fluorinated heteroaromatics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to ensure scientific integrity and trustworthiness.
The Challenge of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that lies at the heart of the analytical challenges.[2] Complete decomposition of the molecule is essential to liberate the fluorine as fluoride ions for accurate quantification. Incomplete combustion or digestion can lead to the formation of volatile and stable organofluorine fragments, resulting in significant underestimation of the fluorine content. Furthermore, the high electronegativity of fluorine can influence the ionization behavior of other elements within the molecule, potentially creating matrix effects that complicate analysis.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable elemental composition data. Here, we compare the performance of three widely used methods: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) spectroscopy.
Robust, reliable, and a standard method (ASTM D7359).[13][14][15]
Excellent sensitivity for multi-elemental analysis.
Non-destructive, fast, and minimal sample preparation.[8][9]
Key Limitations
Not suitable for all matrices; combustion efficiency can be a concern for some compounds.
Fluorine analysis is challenging; complex sample preparation.[6][7][16]
Lower sensitivity than ICP-MS; matrix effects can be significant.[12]
In-Depth Technical Review and Experimental Protocols
Combustion Ion Chromatography (CIC)
Expertise & Experience: CIC is often considered the gold standard for halogen determination in organic matrices due to its directness and reliability. The fundamental principle is the complete oxidative pyrohydrolytic combustion of the sample, which quantitatively converts all fluorine to hydrogen fluoride (HF). The HF is then trapped in an aqueous absorption solution and subsequently analyzed as fluoride by ion chromatography. The key to accurate results lies in ensuring 100% combustion, which can be influenced by the sample matrix and the combustion temperature. For fluorinated heteroaromatics, a combustion temperature of at least 900°C is recommended to ensure complete decomposition.[17]
Trustworthiness: The self-validating nature of a CIC protocol hinges on the use of certified reference materials (CRMs) and spike recovery experiments. A well-characterized fluorinated organic compound with a similar matrix to the samples should be used as a CRM to verify the combustion efficiency and analytical accuracy. Spike recovery, where a known amount of a soluble fluoride salt is added to a sample before and after combustion, can help to identify and quantify any matrix effects in the ion chromatography step.
Experimental Workflow: Combustion Ion Chromatography
Caption: Workflow for Fluorine Analysis by CIC.
Detailed Protocol for CIC Analysis:
Sample Preparation: Accurately weigh 1-10 mg of the homogenized fluorinated heteroaromatic compound into a quartz or ceramic combustion boat.
System Blank: Analyze a series of empty combustion boats to establish a stable, low-fluoride baseline. This is critical for achieving low detection limits.[15]
Combustion: Introduce the sample boat into the combustion tube of the furnace, pre-heated to a minimum of 900°C. Maintain a continuous flow of oxygen and water vapor.
Absorption: Pass the combustion gases through an absorption tube containing a defined volume of ultrapure water or a dilute basic solution to trap the resulting hydrogen fluoride.
Ion Chromatography: Inject an aliquot of the absorption solution into the ion chromatograph equipped with an anion exchange column and a suppressed conductivity detector.
Quantification: Determine the fluoride concentration by comparing the peak area to a calibration curve prepared from certified fluoride standards.
Quality Control: Analyze a certified reference material with a similar matrix and perform spike recovery experiments in every analytical batch to validate the results.
Authoritative Grounding: The principles and procedures for this method are well-established and standardized in methods such as ASTM D7359 , which covers the determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons.[13][14][15][18]
Expertise & Experience: ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity.[7] However, the direct determination of fluorine is notoriously difficult due to its high first ionization potential (17.42 eV), which is higher than that of the argon plasma gas (15.76 eV).[6] This results in very low ionization efficiency and poor sensitivity.
To overcome this, indirect methods have been developed. A common approach is to introduce a modifier, such as barium, into the sample. In the plasma, fluorine reacts with barium to form the polyatomic ion BaF⁺, which can be detected with high sensitivity at m/z 157.[10] This approach, however, requires careful optimization to avoid spectral interferences, particularly from BaOH⁺. The use of a collision/reaction cell or a triple quadrupole ICP-MS can help to mitigate these interferences.[7]
Trustworthiness: A robust ICP-MS protocol for fluorine analysis relies on several validation pillars. Firstly, the complete digestion of the sample is critical. Microwave-assisted acid digestion in a closed vessel is often the preferred method to prevent the loss of volatile fluorine species. The choice of acid mixture is crucial and may require optimization for different classes of fluorinated heteroaromatics. Secondly, the use of an internal standard is essential to correct for matrix effects and instrumental drift. Finally, the analysis of a CRM and spike recovery experiments are mandatory to ensure accuracy and traceability.
Experimental Workflow: ICP-MS (as BaF⁺)
Caption: Workflow for Elemental Analysis by XRF.
Detailed Protocol for XRF Analysis:
Sample Preparation: For solid samples, ensure they are finely ground and homogenized to minimize particle size effects. The powder can then be pressed into a pellet or placed in a sample cup with a thin-film window. Liquid samples can be analyzed directly in a sample cup.
[19]2. Instrument Setup: Select the appropriate X-ray tube settings (voltage and current) and detector to optimize the excitation and detection of fluorine's characteristic X-rays.
Calibration: Calibrate the instrument using a set of matrix-matched standards.
Measurement: Place the sample in the XRF spectrometer and acquire the X-ray spectrum for a pre-determined time.
Data Analysis: Process the spectrum to identify the fluorine peak and calculate its concentration using the established calibration. Apply matrix corrections as needed.
Quality Control: Regularly analyze a set of check standards and a CRM to monitor instrument performance and ensure the accuracy of the results.
Authoritative Grounding: While XRF is widely used in many industries, specific standards for the analysis of fluorine in pharmaceuticals are less common. However, the general principles of XRF analysis and quality control are well-documented by organizations like ASTM International .
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the elemental analysis of fluorinated heteroaromatics depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available budget.
Combustion Ion Chromatography (CIC) is the recommended method for accurate and robust quantification of fluorine, especially for regulatory submissions where a standardized method is preferred. Its primary limitation is the potential for incomplete combustion of highly stable compounds.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the ideal choice when very low detection limits are required or when multi-elemental analysis is necessary. However, the indirect nature of fluorine analysis and the complexity of sample preparation are significant drawbacks.
X-Ray Fluorescence (XRF) Spectroscopy is an excellent technique for rapid screening and quality control due to its speed and minimal sample preparation. Its lower sensitivity compared to ICP-MS and the need for careful matrix correction are key considerations.
For drug development professionals, a tiered approach may be most effective. XRF can be used for high-throughput screening in the early stages of discovery. As lead candidates progress, CIC should be employed for accurate and precise quantification to support regulatory filings. ICP-MS can be reserved for specialized applications requiring the highest sensitivity.
By understanding the strengths and limitations of each technique and implementing robust, self-validating protocols, researchers can ensure the integrity of their elemental analysis data, a critical component in the development of safe and effective fluorinated pharmaceuticals.
References
Quality Analysis. (n.d.). TF Total Fluorine. Retrieved from [Link]
Mohlakwana, M., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 706.
U.S. Geological Survey. (n.d.). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from [Link]
Li, Y., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4237-4244.
Royal Society of Chemistry. (n.d.). Determination of fluorine in aqueous samples by electrothermal vaporisation inductively coupled plasma mass spectrometry (ETV-ICP-MS). Retrieved from [Link]
The Royal Society of Chemistry. (2023). Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens.
National Institutes of Health. (2021). Combustion ion chromatography for extractable organofluorine analysis. STAR Protocols, 2(4), 100876.
Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]
DIN Media. (2023). ASTM D 7359 - 2023. Retrieved from [Link]
ANSI Webstore. (n.d.). ASTM D7359-14a. Retrieved from [Link]
Intertek Inform. (2018). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine. Retrieved from [Link]
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
AZoM. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]
ASTM International. (n.d.). WK68866 - New Test Method for Determination of Adsorbable Organic Fluorine in Waters and Waste Waters by Adsorption on Activated Carbon followed by Combustion Ion Chromatography. Retrieved from [Link]
TECOTEC Group. (n.d.). X-ray fluorescence spectroscopy method in Pharmaceuticals. Retrieved from [Link]
Bruker. (n.d.). Handheld XRF Measurements of Fluorine. Retrieved from [Link]
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
PubMed. (2017). Validated spectrofluorimetric methods for the determination of apixaban and tirofiban hydrochloride in pharmaceutical formulations. Retrieved from [Link]
Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]
Sema Quality. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
Semantic Scholar. (2010). Fluorination of Simple Five-Membered Heteroaromatic Compounds with Elemental Fluorine. Retrieved from [Link]
Pharmaerudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
Academia.edu. (n.d.). Organofluorine chemistry: promising growth areas and challenges. Retrieved from [Link]
iTeh Standards. (1989). IS0 9562. Retrieved from [Link]
Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
SEMNIM. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
Analytik Jena. (n.d.). DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). Retrieved from [Link]
ResearchGate. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
ResearchGate. (2025). Organofluorine chemistry: promising growth areas and challenges. Retrieved from [Link]
SMTA. (n.d.). A Review of Halogen/Halide-Free Test Methods and Classifications for Soldering Materials in the Electronics Industry. Retrieved from [Link]
ResearchGate. (2024). ¹⁹F fluorination of electron-rich aromatics ¹⁹F-NMR yields relative to.... Retrieved from [Link]
Immediate Action Required: This compound is a High-Hazard Halogenated Heterocycle . It must NEVER be disposed of in general organic waste, non-halogenated solvent streams, or municipal trash.
As a Senior Application Scientist, I emphasize that the disposal of 2-Iodo-3-trifluoromethyl-pyrazine is dictated by two critical functional groups: the Trifluoromethyl (-CF3) group and the Iodine (C-I) bond.
The Risk: Thermal decomposition during improper incineration releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI), both of which are highly corrosive and require specific scrubber-equipped incinerators.
The Cost: Mixing this with non-halogenated waste contaminates the entire volume, exponentially increasing disposal costs for your facility.
Table 1: Chemical & Hazard Profile
Property
Data / Characteristic
Operational Implication
Chemical Structure
Pyrazine ring, Iodine (pos 2), CF3 (pos 3)
Light Sensitive: C-I bond is weak; store/dispose in amber glass.
Physical State
Low-melting solid or liquid (derivative dependent)
Treat as Liquid Waste for segregation purposes if in solution.
Strict Segregation: Must go to High-Temp Incineration with Scrubbing.
Waste Class
Halogenated Organic
Do Not Mix with Acetone/Ethanol waste streams.
Pre-Disposal Stabilization Protocol
Before moving the container to the waste area, you must stabilize the material. The C-I bond is labile; homolytic cleavage by light can generate iodine radicals, leading to pressure buildup in sealed waste containers.
Step-by-Step Stabilization
Quenching (If in Reaction Mixture):
If the pyrazine is part of a reaction mixture containing active reagents (e.g., organolithiums used to install the iodine), quench strictly with saturated aqueous Ammonium Chloride (NH4Cl) .
Why? This prevents delayed exotherms in the waste drum.
Check pH: Ensure the aqueous layer is pH 6–8 before separation.
Phase Separation:
Extract the organic layer containing the pyrazine derivative.
Crucial: Do not dispose of the aqueous layer until verified free of organics.
Scavenging Free Iodine:
If the waste solution appears dark purple/brown (indicating free Iodine), wash with 10% Sodium Thiosulfate solution.
The following logic gate determines the correct disposal path. This prevents regulatory violations (RCRA in the US) and ensures safety.
Figure 1: Decision tree for segregating halogenated heteroaromatics. Note that even if dissolved in a non-halogenated solvent, the presence of the CF3/Iodine group reclassifies the entire mixture as Halogenated Waste.
Detailed Disposal Procedures
Scenario A: Disposing of Pure Substance (Old/Degraded Stock)
Container: Use the original container if intact. If not, transfer to a High-Density Polyethylene (HDPE) or Amber Glass jar.
Avoid: Metal containers (corrosion risk from potential HI off-gassing).
Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation).[5][6]
Storage: Place the jar inside a secondary containment bin (Ziploc bag or plastic tub) in the "Solid Hazardous Waste" satellite accumulation area.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
The Golden Rule: If your reaction contains this compound, the entire volume is now "Halogenated Waste."
Procedure:
Pour into the Halogenated Solvent carboy (typically Red or Yellow tagged in most labs).
Log the Waste: You must explicitly write "Iodo-CF3-pyrazine" on the waste tag.
Why? When the waste contractor (e.g., Veolia, Clean Harbors) analyzes the drum, the high fluorine content will dictate the incineration temperature. Hidden fluorinated compounds can damage standard incinerator brickwork.
Emergency Procedures (Spill Response)
If a spill occurs outside the fume hood:
Evacuate & Ventilate: The volatility of pyrazines varies, but the iodine component poses a respiratory risk.
PPE Upgrade: Wear Silver Shield/Laminate Film gloves if handling pure liquid; standard Nitrile is acceptable for short-term splash protection only.
Neutralization:
Cover spill with Vermiculite or Activated Charcoal pads.
Do not use standard paper towels alone (increases surface area for volatilization).
Decontamination:
Wipe the surface with a dilute sodium thiosulfate solution (to quench iodine) followed by soapy water.
Dispose of all cleanup materials as Solid Hazardous Waste (Halogenated) .
References & Regulatory Grounding
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D002, F001, F002). Retrieved from
Sigma-Aldrich. Safety Data Sheet: Halogenated Pyrazines (General Guidelines). Retrieved from
Thermo Fisher Scientific. Chemical Resistance of Labware (HDPE vs. Glass). Retrieved from [3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
(Note: Always consult your institution's specific EHS officer, as local regulations may impose stricter segregation rules than federal guidelines.)
Personal protective equipment for handling 2-Iodo-3-trifluoromethyl-pyrazine
Topic: Role: Senior Application Scientist Phase 1: Risk Assessment & Chemical Behavior "Know Your Enemy before You Armor Up." Before selecting PPE, we must deconstruct the molecule to understand its behavior. 2-Iodo-3-tr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Role: Senior Application Scientist
Phase 1: Risk Assessment & Chemical Behavior
"Know Your Enemy before You Armor Up."
Before selecting PPE, we must deconstruct the molecule to understand its behavior. 2-Iodo-3-trifluoromethyl-pyrazine is not just a generic organic intermediate; it possesses three distinct functional moieties that dictate its handling protocols:
The Pyrazine Core: A nitrogen-rich heterocycle. Like many pyrazines, it is likely an irritant to mucous membranes and the respiratory tract (H335).
The Iodine Substituent (C-I Bond): The "weak link." Carbon-Iodine bonds are photosensitive and weaker than C-Br or C-Cl bonds. This molecule is light-sensitive and prone to homolytic cleavage over time, releasing free iodine (
) which is corrosive. Operational Implication: Solutions may turn yellow/brown upon degradation.
The Trifluoromethyl Group (-CF
): The "Trojan Horse." This group significantly increases lipophilicity , enhancing the molecule's ability to permeate skin and nitrile gloves. While chemically stable (C-F bonds are strong), it creates a permeation risk that standard protocols often overlook.
Physical State Warning: While often a low-melting solid or liquid, fluorinated pyrazines can sublime or have high vapor pressures. Treat this material as an inhalation hazard and a contact poison .
Phase 2: The Defense Layer (PPE Strategy)
Standard "lab coat and gloves" is insufficient for fluorinated iodides due to the permeation factor.
Hand Protection (The Double-Barrier System)
Protocol: Double-gloving is mandatory.
Inner Layer: 4 mil Nitrile (High dexterity).
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
High-Risk Operations: If handling neat liquid >10mL or performing synthesis under pressure, use Silver Shield (Laminate) gloves as the inner liner.
Why? The -CF
group facilitates migration through the polymer matrix of standard nitrile. The air gap between two gloves provides a breakthrough time buffer.
Eye & Face Protection[1][2][3][4][5][6]
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient because vapors can bypass side shields, and the iodine component is a severe eye irritant.
High-Risk: Face shield over goggles if working outside a hood (strictly discouraged) or during scale-up.
Respiratory Protection
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary (Spill/Cleaning): Half-mask respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" rating is a precaution against potential Iodine (
) or Hydrogen Fluoride (HF) release during thermal decomposition.
Phase 3: Operational Protocol (Step-by-Step)
A. Storage & Stability
Container: Amber glass vials with Teflon-lined caps (PTFE). Never use clear glass.
Environment: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
Visual Check: Before use, inspect for discoloration (darkening indicates iodine release). If degraded, purify before use to avoid side reactions.
B. Weighing & Transfer
The Static Problem: Fluorinated solids often generate significant static charge, causing the powder to "jump" or cling to spatulas.
Solution: Use an anti-static gun or polonium strip near the balance.
Liquid Transfer: Use positive-displacement pipettes or glass syringes with PTFE-tipped plungers. Avoid standard plastic pipette tips as the compound may leach plasticizers or retain volume due to surface tension changes.
C. Reaction Setup
Inertion: All reactions should be run under Nitrogen/Argon.
Light Protection: Wrap reaction flasks in aluminum foil.
Phase 4: Emergency Response Logic
Scenario: Benchtop Spill (Liquid or Solid)
Figure 1: Decision logic for immediate spill response. Note the prohibition of paper towels, which can increase evaporation surface area.
Phase 5: Waste & Disposal Strategy
Proper disposal is critical due to the "Halogenated" status.[1]
Waste Category
Segregation Rule
Container Type
Liquid Waste
Halogenated Organic Solvents. Do NOT mix with non-halogenated waste (acetone/ethanol) unless unavoidable.
HDPE or Glass Carboy (Safety Coated)
Solid Waste
Contaminated gloves, weigh boats, and absorbents go into Hazardous Solid Waste .
Double-bagged Polyethylene
Sharps
Syringes contaminated with this compound must be disposed of in Chemically Contaminated Sharps bins.
Rigid Plastic Sharps Container
Critical Note on Incineration:
Ensure the waste manifest clearly states "Contains Fluorine and Iodine."
Why? Incineration of this compound generates Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). The disposal facility must use scrubbers to prevent damage to their furnace and release of toxic gases.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(Trifluoromethyl)pyrazine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]